3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one

Description

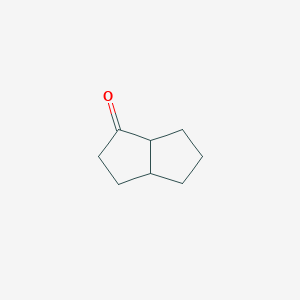

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-8-5-4-6-2-1-3-7(6)8/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTVVUIIJPWANB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(=O)C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941793 | |

| Record name | Hexahydropentalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19915-11-8, 29365-79-5 | |

| Record name | cis-Bicyclo(3.3.0)-octan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019915118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Bicyclo(3.3.0)-octan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029365795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydropentalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3a,4,5,6,6a Hexahydro 2h Pentalen 1 One and Its Derivatives

Construction of the Pentalenone Skeleton

The creation of the fundamental pentalenone framework can be achieved through various synthetic strategies, often involving the formation of the characteristic bicyclo[3.3.0]octane system.

Approaches Involving Bicyclo[3.3.0]octane Precursors

The bicyclo[3.3.0]octane core is a common precursor for the synthesis of pentalenones. One of the well-established methods for constructing this bicyclic system is the Pauson-Khand reaction. This reaction involves the cobalt-mediated [2+2+1] cocyclization of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. For instance, the reaction of cyclopentadiene (B3395910) with an alkyne can directly yield a bicyclo[3.3.0]octane derivative, which can then be further elaborated into a pentalenone. scispace.com

A notable example is the reaction of cyclopentadiene with trimethylsilylacetylene (B32187) in an intermolecular Pauson-Khand reaction, which produces a bicyclic enone in good yield. scispace.com This enone can then undergo further functionalization. Another approach involves the use of Weiss diketone (bicyclo[3.3.0]octane-3,7-dione) as a starting material, which can be converted into functionalized pentalene (B1231599) derivatives through a series of steps. researchgate.net

Molecules with a trans-fused bicyclo[3.3.0]octane ring system are particularly challenging to synthesize due to their high strain energy. rsc.org However, several natural products containing this structural motif have been successfully synthesized. rsc.org

Total Synthesis Strategies for Hexahydropentalenone Scaffolds

The total synthesis of natural products containing the hexahydropentalenone scaffold often showcases innovative and efficient synthetic strategies. These strategies aim to construct the complex molecular architecture of the target molecule from simple, readily available starting materials.

One powerful transformation is the gold-catalyzed one-step pentalenone synthesis from an acyclic precursor. ethz.ch This method allows for the simultaneous formation of a quaternary center and chirality transfer, providing a rapid entry into the pentalenone system. ethz.ch

Another key strategy involves tandem radical cyclization reactions. For example, the N-aziridinylimine of a suitable precursor can undergo tandem radical cyclization to form the consecutive carbon-carbon bonds necessary for the pentalenone framework. researchgate.net The silyl-assisted Nazarov cyclization is another effective method for introducing the third five-membered ring in the synthesis of triquinane natural products, which often contain a pentalenone core. researchgate.net

Targeted Synthesis of 3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one

The specific synthesis of this compound and its various isomers requires precise control over the stereochemistry of the molecule.

Stereoselective Synthesis of this compound Isomers

Achieving a specific stereoisomer of this compound often relies on stereoselective reactions. For instance, acid-mediated skeletal rearrangements have been employed to achieve a stereospecific total synthesis of molecules with an all-cis ring fusion stereochemistry. rsc.org

The stereochemistry of the bicyclo[3.3.0]octane system can be either cis or trans. nist.gov The cis-isomer is thermodynamically more stable than the trans-isomer. The synthesis of the less stable trans-fused bicyclo[3.3.0]octane ring systems presents a significant synthetic challenge due to high strain energy. rsc.org

| Isomer | CAS Registry Number | Key Synthetic Feature |

| cis-Bicyclo[3.3.0]octane | 5597-89-7 (for trans) | More stable isomer |

| trans-Bicyclo[3.3.0]octane | 5597-89-7 | High strain energy, difficult to synthesize rsc.org |

Derivatization and Functionalization Reactions of the Hexahydropentalenone System

Once the hexahydropentalenone scaffold is constructed, it can be further modified to introduce various functional groups, expanding its utility in the synthesis of complex molecules.

Introduction of Halogen Functionalities

Halogenation is a common functionalization reaction for pentalenone systems. khanacademy.orgyoutube.com Halogens, such as chlorine, bromine, and iodine, can be introduced into the molecule through various methods. wikipedia.orgyoutube.combritannica.com

The alpha-halogenation of ketones, a fundamental reaction in organic chemistry, can be applied to the hexahydropentalenone system. youtube.com This reaction can be carried out under either acidic or basic conditions to introduce a halogen atom at the alpha-position to the carbonyl group. Under acidic conditions, typically one alpha-hydrogen is replaced, while under basic conditions, multiple halogenations can occur. youtube.com

Another important reaction is the halogenation of alkenes. youtube.com If the hexahydropentalenone system contains a double bond, it can react with halogens to form dihalogenated derivatives. This reaction proceeds through a halonium ion intermediate and typically results in anti-addition of the two halogen atoms across the double bond. youtube.com

| Reaction Type | Reagents | Product | Key Features |

| Alpha-Halogenation of Ketone | Ketone, Br₂, H₃O⁺ | Alpha-bromoketone | Replacement of one alpha-hydrogen youtube.com |

| Alpha-Halogenation of Ketone | Ketone, Br₂, OH⁻ | Alpha-bromoketone (can be polyhalogenated) | Deprotonation of alpha-hydrogen followed by reaction with halogen youtube.com |

| Halogenation of Alkene | Alkene, Br₂ | Dibromoalkane | Anti-addition via a bromonium ion intermediate youtube.com |

An exploration of the synthetic methodologies for this compound, a bicyclic ketone also known as bicyclo[3.3.0]octan-2-one, reveals a variety of chemical transformations that allow for the modification and functionalization of its core structure. This article focuses on specific reactions involving the carbonyl group and the pentalenone ring system, providing insight into the synthesis of its derivatives.

2 Carbonyl Group Transformations in Hexahydropentalenone

The carbonyl group in this compound is a key site for synthetic modifications, allowing for both reduction to alcohols and oxidative cleavage to form lactones.

Reduction of the Carbonyl Group

The ketone functionality can be readily reduced to the corresponding secondary alcohol. This transformation is typically accomplished using complex metal hydrides. For instance, the reduction of bicyclo[3.3.0]octane-3,7-dione with lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (B95107) (THF) yields a mixture of the corresponding diols, specifically the endo-3,endo-7-diol and endo-3,exo-7-diol isomers. iucr.org The preferential formation of the endo-alcohol configuration is due to the hydride attacking from the more sterically accessible convex exo-face of the V-shaped bicyclic system. iucr.org Similarly, lithium aluminum hydride has been used to reduce related bicyclic ketones like bicyclo[3.3.0]-2-octen-6-one. caltech.edu

Other reducing agents are also effective. A patented process for the synthesis of prostaglandin (B15479496) intermediates describes the reduction of an α,β-unsaturated ketone within a bicyclo[3.3.0]octane framework using reagents such as sodium borohydride (B1222165) (NaBH₄). google.com

Table 1: Reagents for Carbonyl Reduction in Bicyclo[3.3.0]octane Systems

| Reagent | Substrate | Product | Reference |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Bicyclo[3.3.0]octane-3,7-dione | Bicyclo[3.3.0]octane-3,7-diols | iucr.org |

| Lithium aluminum hydride (LiAlH₄) | Bicyclo[3.3.0]-2-octen-6-one | Bicyclo[3.3.0]-2-octen-6-ol | caltech.edu |

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation transforms a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.org This reaction is a powerful tool for synthesizing lactones that are key intermediates in the production of many natural products. nih.gov The reaction is typically carried out with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.orgnumberanalytics.com

In the context of the pentalenone system, this oxidation converts the this compound into the corresponding oxabicyclo[4.3.0]nonan-2-one. The regioselectivity of the oxygen insertion depends on the migratory aptitude of the adjacent carbon atoms; more substituted carbons tend to migrate preferentially. organic-chemistry.org The synthesis of a D-ring synthon for 9,11-secosterol A utilized a derivative of the pentalenone skeleton, 2-oxabicyclo[3.3.0]oct-6-en-3-one (often called the Grieco lactone), which can be formed via a Baeyer-Villiger reaction. kirj.ee However, it was noted that the yield for the microbial Baeyer-Villiger approach to a related dione (B5365651) was low, highlighting potential challenges in applying this reaction to certain substituted pentalenone systems. kirj.ee

3 Nucleophilic and Electrophilic Additions to the Pentalenone Ring

The pentalenone ring, with its electron-deficient carbonyl carbon, is highly susceptible to nucleophilic addition. This class of reactions is fundamental to creating new carbon-carbon and carbon-heteroatom bonds at the C1 position.

Nucleophilic Addition

Nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon. nih.gov This breaks the carbon-oxygen π-bond and forms a tetrahedral intermediate, which is then typically protonated to yield an alcohol. google.com

The metal hydride reductions discussed previously are classic examples of nucleophilic addition, where the nucleophile is a hydride ion (H⁻). iucr.org Other common nucleophiles include organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li). These reactions allow for the introduction of alkyl, aryl, or vinyl groups at the carbonyl carbon, converting the ketone into a tertiary alcohol. While specific examples on this compound are not detailed in the surveyed literature, the general mechanism is directly applicable. The reaction would proceed by the addition of the organometallic reagent to the ketone, followed by an aqueous workup to produce a 1-substituted-bicyclo[3.3.0]octan-1-ol.

4 Spirocyclization Reactions Incorporating Pentalenone Units

Spiro compounds, which contain two rings connected by a single atom, are significant motifs in medicinal chemistry. nih.gov The pentalenone framework can serve as a building block for the synthesis of spirocyclic structures.

One strategy involves strain-release driven spirocyclization. For example, highly strained bicyclo[1.1.0]butanes have been used in scandium-catalyzed reactions with azomethine imines to create 6,7-diazaspiro[3.4]octanes. nih.govrsc.org This demonstrates how a bicyclic core can be elaborated into a spirocyclic system. Another approach involves the phosphine-catalyzed [2+3] cycloaddition of allenyl ketones with exo-enones, which has been shown to produce spirocyclic compounds. nih.gov While not starting with pentalenone itself, these methods illustrate viable pathways where a functionalized pentalenone could be used to access spiro-architectures.

5 Phosphine-Mediated Reactions and Other Phosphorus Reagent Applications

Phosphines are versatile reagents in organic synthesis, often acting as nucleophilic catalysts. acs.org They can mediate a variety of transformations, including cycloadditions and rearrangements that could be applied to derivatives of this compound.

Phosphine-catalyzed reactions often proceed through the formation of zwitterionic intermediates. acs.org For instance, phosphines can catalyze the cycloaddition of allenic ketones, enabling the synthesis of complex cyclic and spirocyclic systems. nih.gov A study on allenyl methyl ketone demonstrated its use in [2+3] cycloadditions to form spirocycles and in [2+4] dimerizations to yield functionalized pyrans. nih.gov This suggests that a pentalenone derivative bearing an allenyl group could undergo similar phosphine-catalyzed transformations.

Furthermore, phosphines are central to the Wittig reaction, a widely used method for converting ketones into alkenes. This reaction involves a phosphorus ylide (a phosphonium (B103445) ylide) reacting with the ketone. For this compound, a Wittig reaction would replace the carbonyl oxygen with a carbon-based substituent, leading to an exo-methylidene bicyclo[3.3.0]octane derivative. This provides a direct route for carbon-carbon double bond formation at the C1 position.

Table 2: Compound Names Mentioned

| Compound Name | Other Names |

|---|---|

| This compound | Bicyclo[3.3.0]octan-2-one |

| Bicyclo[3.3.0]octane-3,7-dione | - |

| Lithium aluminum hydride | LiAlH₄ |

| Sodium borohydride | NaBH₄ |

| meta-chloroperoxybenzoic acid | m-CPBA |

| 2-oxabicyclo[3.3.0]oct-6-en-3-one | Grieco lactone |

Reaction Mechanisms and Kinetic Studies of 3,3a,4,5,6,6a Hexahydro 2h Pentalen 1 One Derivatives

Mechanistic Pathways of Pentalenone Skeleton Formation

The formation of the pentalenone skeleton, specifically the cis-bicyclo[3.3.0]octanone system, can be achieved through various synthetic routes. One prominent method involves the regio- and stereoselective functionalization of precursor molecules. For instance, the hydroboration-oxidation of bicyclo[3.3.0]octenone derivatives is a key strategy.

The regioselectivity of the hydroboration reaction on cis-bicyclo[3.3.0]octene systems is significantly influenced by substituents. Cyclic acetal (B89532) groups at the C-8 position have been shown to direct the hydroboration to occur at the more sterically accessible double bond, leading to specific isomers. This control is attributed to homoallylic inductive effects, which favor the formation of exo, 1,3-bifunctional relationships. capes.gov.br

In contrast, oxymercuration-reduction reactions on similar substrates exhibit a different regioselectivity. The coordination of the mercury acetate (B1210297) with the nonbonding electrons of the acetal group plays a dominant role in determining the stereochemical outcome. capes.gov.br

A generalized mechanistic pathway for the formation of a substituted pentalenone skeleton via hydroboration-oxidation is depicted below:

Hydroboration: The borane (B79455) reagent (e.g., BH₃·THF) adds across the carbon-carbon double bond of a bicyclo[3.3.0]octene precursor. The boron atom adds to the less sterically hindered carbon atom of the double bond. In the presence of directing groups like acetals, electronic effects also play a crucial role in determining the regiochemistry of this addition.

Isomerization of Alkylboranes: The initially formed alkylborane can undergo isomerization, especially with increased reaction time and temperature. This process can lead to a mixture of isomeric products upon subsequent oxidation.

Oxidation: The intermediate alkylborane is oxidized, typically using hydrogen peroxide and a base (e.g., NaOH), to replace the boron atom with a hydroxyl group, yielding the corresponding alcohol.

Oxidation to Ketone: The resulting alcohol is then oxidized to the corresponding ketone, the pentalenone derivative, using an oxidizing agent like pyridinium (B92312) dichromate (PDC).

Reaction Kinetics and Selectivity in Hexahydropentalenone Transformations

The kinetics and selectivity of reactions involving the hexahydropentalenone core are critical for controlling the formation of desired products.

In the hydroboration-oxidation of bicyclo[3.3.0]octene derivatives, the reaction conditions can significantly impact the product distribution due to the isomerization of intermediate alkylboranes. For example, the hydroboration-oxidation of 2α,4α-dimethanol-1β,5β-bicyclo[3.3.0]oct-6-en dibenzoate initially produces a mixture of symmetric and unsymmetric alcohols. mdpi.com

However, by increasing the reaction time and temperature, the isomerization of the intermediate alkylboranes can be promoted, leading to a higher yield of the thermodynamically more stable unsymmetrical triol. mdpi.com This demonstrates that the reaction can be kinetically or thermodynamically controlled.

Table 1: Effect of Reaction Conditions on Product Distribution in the Hydroboration-Oxidation of an Alkene-Diol mdpi.com

| Reaction Time | Temperature | Ratio of Symmetric Triol to Unsymmetric Triol |

| 3 hours | 0–5 °C | ~1:1 |

| Over a weekend | Room Temperature | Favors unsymmetrical triol |

This table illustrates how prolonged reaction time and higher temperature allow for the isomerization of the intermediate alkylborane, shifting the product ratio towards the thermodynamically favored unsymmetrical product.

Catalytic Mechanisms for Derivatization

Catalysis plays a pivotal role in the derivatization of the hexahydropentalenone skeleton, enabling selective transformations. Palladium-catalyzed reactions, for instance, have been utilized for the selective cleavage of C–C bonds in related keto-vinylidenecyclopropanes to afford bicyclic products. The choice of phosphine (B1218219) ligand in these reactions is crucial for controlling which C–C bond is cleaved. The use of a sterically bulky phosphine ligand like dtbpf can direct the reaction towards the cleavage of the proximal C–C bond, proceeding through an eight-membered cyclic palladium intermediate. researchgate.net

While not directly acting on 3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one itself in the provided sources, these catalytic principles for related bicyclic systems highlight the potential for developing selective catalytic methods for the derivatization of the pentalenone core. The ability to selectively functionalize specific positions on the bicyclic framework is essential for the synthesis of complex natural products and their analogues.

Advanced Spectroscopic and Structural Characterization of 3,3a,4,5,6,6a Hexahydro 2h Pentalen 1 One and Its Analogs

Elucidation of Molecular Structures via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one and its derivatives. nih.govresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the assignment of stereochemistry and connectivity. nih.govyoutube.com

In the ¹H NMR spectrum of bicyclo[3.3.0]octane derivatives, the chemical shifts and coupling constants of the protons are highly dependent on their spatial orientation within the fused five-membered ring system. For instance, in cis-bicyclo[3.3.0]octan-3-one, the proton signals are complex due to the rigid, strained nature of the skeleton. cdnsciencepub.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to decipher these complex spectra and establish proton-proton and proton-carbon correlations. hmdb.canih.gov These techniques are crucial for assigning the signals of the methine and methylene (B1212753) groups in the pentalenone core.

¹³C NMR spectroscopy provides complementary information, with the chemical shift of each carbon atom being indicative of its hybridization and bonding environment. hmdb.calibretexts.org The carbonyl carbon (C=O) in this compound and its analogs typically resonates in the downfield region of the spectrum, around 200-220 ppm. cdnsciencepub.comcdnsciencepub.com The specific chemical shift can be influenced by factors such as ring strain and the presence of neighboring substituents. cdnsciencepub.com The signals for the aliphatic carbons in the bicyclic framework appear in the upfield region. For example, in exo,exo-2,6-dihydroxy-cis-bicyclo[3.3.0]octane, the major peaks in the ¹³C NMR spectrum are observed at δ: 27.41 (C-4), 33.81 (C-3), 50.64 (C-1), and 79.54 (C-2). orgsyn.org

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| cis-Bicyclo[3.3.0]octan-2-one | ¹³C | CDCl₃ | Not explicitly provided, but carbonyl expected ~200-220 ppm. |

| exo,exo-2,6-Dihydroxy-cis-bicyclo[3.3.0]octane | ¹³C | CDCl₃ | 27.41 (C-4), 33.81 (C-3), 50.64 (C-1), 79.54 (C-2) orgsyn.org |

| 3,3-Dimethylbicyclo[3.3.0]octan-2-one | ¹³C | Not specified | Signals for carbonyl, quaternary, methine, methylene, and methyl carbons observed. cdnsciencepub.com |

| cis-Bicyclo[3.3.0]octane-3,7-dione | ¹H | CDCl₃ | 3.061, 2.580, 2.162 chemicalbook.com |

Vibrational Analysis and Functional Group Identification through Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. scispace.com For this compound, the most characteristic absorption in its IR spectrum is the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration. utexas.edulibretexts.org This peak typically appears in the region of 1700-1750 cm⁻¹. orgsyn.orglibretexts.org For instance, the IR spectrum of cis-bicyclo[3.3.0]octane-2,6-dione shows a strong carbonyl peak at 1745 cm⁻¹. orgsyn.org

The exact frequency of the carbonyl absorption can provide clues about the ring strain and electronic environment of the ketone. In strained bicyclic systems like the pentalenone core, the C=O stretching frequency is often shifted to higher wavenumbers compared to a simple acyclic ketone.

In addition to the carbonyl group, the IR spectrum of this compound and its analogs will also display C-H stretching vibrations for the sp³ hybridized carbons of the aliphatic rings, typically in the range of 2850-3000 cm⁻¹. libretexts.org The C-H bending vibrations appear in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the specific molecule. For analogs containing hydroxyl groups, a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of O-H stretching. core.ac.uk

| Compound/Analog | Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Reference |

| cis-Bicyclo[3.3.0]octane-2,6-dione | Carbonyl (C=O) | Stretching | 1745 | orgsyn.org |

| 3,3-Dimethylbicyclo[3.2.1]octan-2-one (rearranges to a bicyclo[3.3.0] system) | Carbonyl (C=O) | Stretching | 1740 | cdnsciencepub.com |

| 3-(4-Methoxycarbonylbutyl)-6-exo-hydroxymethyl-7-endo-t-butyldimethylsilyloxybicyclo[3.3.0]oct-2-ene | Hydroxyl (O-H) | Stretching | 3500 | google.com |

| 3-(4-Methoxycarbonylbutyl)-6-exo-hydroxymethyl-7-endo-t-butyldimethylsilyloxybicyclo[3.3.0]oct-2-ene | Carbonyl (C=O) of ester | Stretching | 1742 | google.com |

Mass Spectrometric Fragmentation Pathways and Molecular Weight Determination

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₁₂O), the molecular weight is 124.18 g/mol . nist.gov The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation of the molecular ion provides valuable structural information. In bicyclic systems like the pentalenone core, fragmentation often involves the cleavage of the fused ring system. The mass spectrum of Z-bicyclo[3.3.0]octane, a related hydrocarbon, shows a prominent peak corresponding to the loss of an ethene molecule ([M–C₂H₄]⁺·). aip.org Similar fragmentation pathways can be expected for the pentalenone, with the presence of the carbonyl group influencing the fragmentation cascade.

For instance, in the mass spectrum of cis-bicyclo[3.3.0]octane-3,7-dione, prominent fragments are observed at m/z values corresponding to the loss of CO, C₂H₄, and other neutral fragments, providing insights into the connectivity of the bicyclic system. chemicalbook.com Chiral recognition studies of bicyclo[3.3.0]octane-2,6-diol derivatives using electrospray ionization mass spectrometry have also been conducted, demonstrating the utility of MS in stereochemical analysis. acs.org

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) | Reference |

| This compound | C₈H₁₂O | 124.18 | Not explicitly detailed, but M⁺ at 124 expected. | nist.gov |

| Pentalene (B1231599), 1,2,3,3a,4,6a-hexahydro- | C₈H₁₂ | 108.18 | Data available in NIST WebBook. nist.gov | nist.gov |

| cis-Bicyclo[3.3.0]octane-3,7-dione | C₈H₁₀O₂ | 138.16 | 110, 97, 96, 95, 82, 81, 69, 68, 67, 55, 54, 53, 41, 39 | chemicalbook.com |

X-ray Crystallography for Stereochemical Assignment and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is particularly valuable for complex molecules like this compound and its analogs. researchgate.net

For derivatives of the bicyclo[3.3.0]octane skeleton, X-ray crystallography has been instrumental in confirming the cis-fusion of the two five-membered rings and establishing the relative stereochemistry of substituents. For example, the structure of a spiro-hydantoin derivative of cis-bicyclo[3.3.0]octan-3-one was confirmed by X-ray diffraction, revealing the preferred conformation of the cyclopentane (B165970) rings. cdnsciencepub.com Similarly, the molecular structure of 1,3,3,5,7,7-hexamethyl-2,4,6,8-tetrathiatetrasila-bicyclo[3.3.0]octane, an analog with a heteroatomic skeleton, was determined by X-ray analysis, showing that the two fused five-membered rings adopt envelope conformations. lookchem.com

While obtaining suitable crystals for X-ray analysis can be a challenge, the resulting structural data is unparalleled in its detail and accuracy, providing a solid foundation for understanding the chemical and biological properties of these molecules.

| Compound/Analog | Key Structural Findings from X-ray Crystallography |

| Spiro-hydantoin derivative of cis-bicyclo[3.3.0]octan-3-one | Confirmed the stereochemical course of the reaction and the preferred conformation of the cyclopentane rings. cdnsciencepub.com |

| 1,3,3,5,7,7-Hexamethyl-2,4,6,8-tetrathiatetrasila-bicyclo[3.3.0]octane | Revealed two fused five-membered rings in envelope conformations with one SiMe₂ unit in an exo and one in an endo position. lookchem.com |

| 5-Methoxy-2,3-diphenyl-1-azabicyclo[3.3.0]oct-2-en-4-one | Confirmed the synthesis and structure of this derivative. scispace.com |

| [Fe(CO)₃(η⁴-6-exo-(PPh₂R)cyclohepta-2,4-dien-1-one)][BF₄] (R = Me or tBu) | Determined the exo-attack of the phosphine (B1218219) ligand on the coordinated ring. researchgate.net |

Computational and Theoretical Chemistry Studies on Hexahydropentalenone Systems

Quantum Chemical Calculations for Geometrical and Electronic Properties

Quantum chemical calculations are instrumental in determining the three-dimensional structure and electronic landscape of molecules. For hexahydropentalenone systems, these calculations provide a foundational understanding of their reactivity and stability.

Density Functional Theory (DFT) Optimizations and Energy Calculations

Density Functional Theory (DFT) has emerged as a robust method for the computational study of organic molecules, offering a favorable balance between accuracy and computational cost. DFT calculations are employed to find the optimized geometries of various conformers of hexahydropentalenone and to determine their relative energies. A common approach involves using a functional such as B3LYP in conjunction with a basis set like 6-31G* or 6-311++G(d,p) to accurately model the system. nju.edu.cnoaji.net

For instance, in a study of bicyclo[3.3.0]octane derivatives, the B3LYP/6-31G* level of theory was successfully used to simulate infrared and vibrational circular dichroism (VCD) spectra, which aided in the assignment of absolute configurations. nju.edu.cn The optimized geometrical parameters, including bond lengths and bond angles, for the most stable conformer of 3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one can be predicted using these methods.

| Parameter | Value |

|---|---|

| C1=O Bond Length | ~1.22 Å |

| C1-C2 Bond Length | ~1.52 Å |

| C1-C6a Bond Length | ~1.54 Å |

| C3a-C6a Bond Length | ~1.56 Å |

| O=C1-C2 Bond Angle | ~125° |

| C2-C1-C6a Bond Angle | ~108° |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar cyclic ketones. They are not the result of a specific calculation on this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govsemanticscholar.org

In a computational study of a substituted bicyclo[3.3.0]octane system, DFT calculations at the B3LYP/6-31G(d,p) level were used to determine the HOMO-LUMO gap. scite.ai For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the carbonyl group, while the LUMO would be centered on the carbonyl carbon and the adjacent alpha-carbons.

| Property | Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ 0.5 eV |

| HOMO-LUMO Gap | ~ 7.0 eV |

| Ionization Potential (I ≈ -EHOMO) | ~ 6.5 eV |

| Electron Affinity (A ≈ -ELUMO) | ~ -0.5 eV |

Note: These values are representative and intended for illustrative purposes. Actual values would be obtained from specific DFT calculations on the target molecule.

Theoretical Assessment of Aromaticity and Stability (e.g., NICS Analysis)

While this compound itself is not an aromatic compound, the concept of aromaticity can be relevant in studying its reactivity, particularly in transition states or in derivatized systems. Nucleus-Independent Chemical Shift (NICS) analysis is a common computational method to assess the aromaticity or anti-aromaticity of a cyclic system. A negative NICS value at the center of a ring is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current).

For instance, NICS calculations have been employed to investigate the aromaticity of a rhombic Al2Pd2 ring within a complex containing a bicyclo[3.3.0]octane moiety. nju.edu.cn Although the saturated rings of the hexahydropentalenone are not expected to show significant aromaticity, this technique could be applied to study the electronic structure of unsaturated analogs or reaction intermediates where delocalization might play a role.

The relative stability of different isomers of hexahydropentalenone can also be assessed through computational methods. By calculating the total electronic energies of various stereoisomers, a stability ranking can be established. This approach has been used to determine the relative stabilities of different cyclooctene (B146475) isomers. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. This allows for the determination of activation energies and the visualization of the structural changes that occur during a chemical transformation.

For reactions involving hexahydropentalenone systems, such as reductions, enolate formations, or cycloadditions, DFT calculations can be used to model the reaction pathways. For example, computational studies have been used to explain the stereoselectivities of dihydroxylation reactions of cis-bicyclo[3.3.0]octenes. nih.gov By locating the transition state structures for the attack of the reagent from different faces of the molecule and comparing their energies, the preferred reaction pathway can be identified. These calculations can reveal the subtle interplay of steric and electronic effects that govern the outcome of the reaction.

The characterization of a transition state involves not only determining its energy but also analyzing its vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Q & A

Basic Research Questions

Q. What are the key challenges in determining the crystal structure of 3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one using X-ray diffraction, and how can they be addressed?

- Methodological Answer : Crystallographic refinement using programs like SHELXL is critical but may encounter challenges such as disorder in the bicyclic framework or twinning. To address these:

- Use high-resolution data (≤1.0 Å) to resolve electron density ambiguities.

- Apply restraints or constraints for disordered regions during refinement.

- For twinned crystals, employ twin-law matrices in SHELXL to model overlapping lattices .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their mechanistic considerations?

- Methodological Answer :

- Cyclization of Dienones : Intramolecular aldol or Michael addition reactions can form the bicyclic core. For example, acid-catalyzed cyclization of a linear ketone precursor under reflux.

- Catalytic Hydrogenation : Partial hydrogenation of unsaturated pentalenone derivatives using Pd/C or Raney Ni under controlled H₂ pressure (1–3 atm) to avoid over-reduction .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis or purification steps to minimize inhalation risks.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, MS) for this compound across different studies?

- Methodological Answer :

- Cross-Validation : Compare NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) data with computational predictions (e.g., DFT-based chemical shift calculations).

- Isotopic Labeling : Use deuterated solvents to confirm coupling patterns in NMR.

- Reference Standards : Validate against NIST mass spectral databases or published crystallographic coordinates .

Q. What methodological approaches are recommended for investigating the kinetic behavior of reactions involving this compound under varying catalytic conditions?

- Methodological Answer :

- Kinetic Profiling : Monitor reaction progress via in situ techniques (e.g., FTIR, GC-MS) at controlled temperatures.

- Isotopic Tracers : Use ²H or ¹³C labeling to track regioselectivity in hydrogenation or oxidation steps.

- Computational Modeling : Employ DFT or MD simulations to predict transition states and validate experimental rate constants .

Q. How can computational chemistry be integrated to study the reactivity and electronic properties of this compound?

- Methodological Answer :

- Electronic Structure Analysis : Perform frontier molecular orbital (FMO) calculations to identify nucleophilic/electrophilic sites.

- Reaction Pathway Mapping : Use QM/MM methods to simulate cyclization or ring-opening mechanisms.

- Solvent Effects : Apply continuum solvation models (e.g., COSMO-RS) to predict solvent-dependent reactivity .

Experimental Design and Data Analysis

Q. How should researchers design a study to investigate the stereochemical outcomes of derivatization reactions involving this compound?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers.

- Circular Dichroism (CD) : Correlate CD spectra with absolute configurations determined via X-ray crystallography.

- Variable-Temperature NMR : Detect dynamic stereoisomerism through coalescence experiments .

Q. What strategies can mitigate reproducibility issues in the synthesis of this compound derivatives?

- Methodological Answer :

- Reagent Purity : Ensure precursors (e.g., dienones) are purified via column chromatography (≥95% purity).

- Automated Reaction Monitoring : Use flow chemistry systems to standardize reaction conditions (temperature, stirring rate).

- Collaborative Validation : Share protocols with independent labs to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.